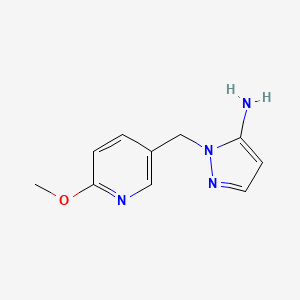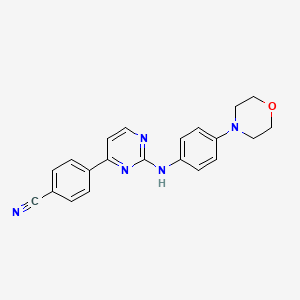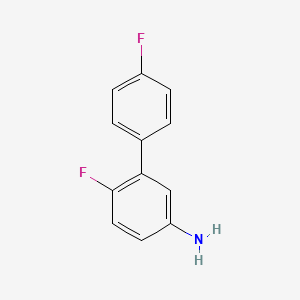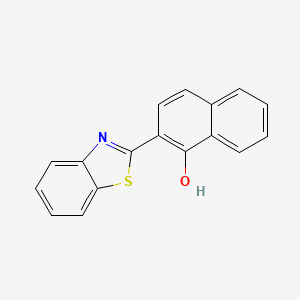![molecular formula C18H14ClN5S B13933153 [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine typically involves multi-step organic reactions. One common approach is the sequential coupling of the thiophene, pyrimidine, and imidazole moieties. The process may include:
Formation of the Thiophene Ring: Starting with a chlorinated thiophene derivative, the thiophene ring is synthesized through halogenation and subsequent substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring is formed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Imidazole Ring Attachment: The imidazole ring is introduced through nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrimidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in amine derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the halogenated positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mécanisme D'action
The mechanism of action of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.
Comparaison Avec Des Composés Similaires
- [4-(5-Bromo-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- [4-(5-Fluoro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
Comparison: Compared to its analogs, [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent may enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C18H14ClN5S |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
4-(5-chlorothiophen-2-yl)-N-(4-imidazol-1-ylphenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14ClN5S/c1-12-10-21-18(23-17(12)15-6-7-16(19)25-15)22-13-2-4-14(5-3-13)24-9-8-20-11-24/h2-11H,1H3,(H,21,22,23) |
Clé InChI |
NVZMDIXMMNKRKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CC=C(S2)Cl)NC3=CC=C(C=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


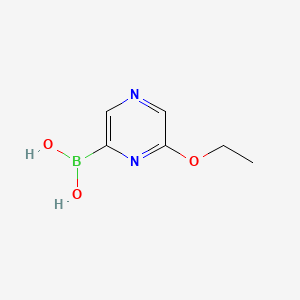
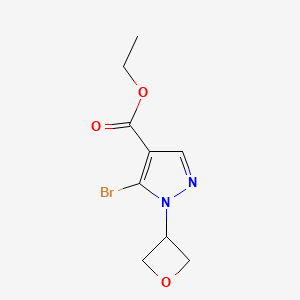

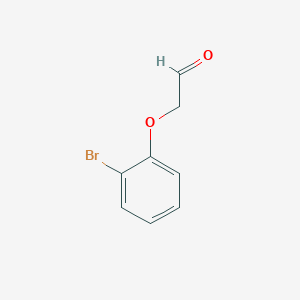

![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
